1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
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Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would detail the methods used to synthesize the compound, including any necessary reagents and conditions.Molecular Structure Analysis
This would describe the compound’s molecular structure, including bond lengths and angles, the presence of any functional groups, and any notable structural features.Chemical Reactions Analysis
This would outline the compound’s reactivity, including any known reactions it undergoes and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would list the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Antibacterial and Antifungal Activities
Research on azole-containing piperazine derivatives, including those structurally related to the specified compound, has demonstrated significant antibacterial and antifungal activities. These compounds have shown moderate to significant in vitro activities against various strains, suggesting their potential as antimicrobial agents. The research underscores the importance of azole and piperazine moieties in contributing to the compounds' bioactivity, indicating a promising area for developing new antimicrobial drugs (Gan, Fang, & Zhou, 2010).
Anti-inflammatory Activity
Another area of application is in the development of anti-inflammatory agents. Piperazine derivatives have been synthesized and evaluated for their anti-inflammatory activities. These studies have employed various methods, including in vitro and in vivo models, to assess the efficacy of these compounds. The findings suggest that certain piperazine derivatives possess significant anti-inflammatory properties, potentially offering new therapeutic options for treating inflammation-related disorders (Ahmed, Molvi, & Khan, 2017).
Antiviral and Anticancer Activities
Furthermore, research into piperazine derivatives has extended into antiviral and anticancer applications. Compounds with piperazine structures have been evaluated for their anti-HIV activities, with some showing promising results in inhibiting HIV-1 and HIV-2 in cell-based assays. This suggests the potential of these compounds in antiretroviral therapy (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007). Additionally, certain derivatives have demonstrated anticancer activities, indicating their potential as chemotherapeutic agents. The research highlights the versatility of piperazine-based compounds in addressing various health challenges.
Electrochemical Synthesis and Characterization
The electrochemical synthesis and characterization of arylthiobenzazoles from compounds structurally related to the specified molecule further demonstrate the chemical versatility and potential applications of these derivatives in materials science. These studies provide insights into the mechanisms of electrochemical reactions and the properties of the synthesized compounds, offering avenues for developing new materials with tailored functionalities (Amani & Nematollahi, 2012).
Safety And Hazards
This would detail any known hazards associated with the compound, as well as appropriate safety precautions for handling and storage.
Future Directions
This would discuss potential areas for future research or applications of the compound.
properties
IUPAC Name |
1-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-21-17-7-3-2-6-16(17)20-18(21)14-22-8-10-23(11-9-22)19(24)13-15-5-4-12-25-15/h2-7,12H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJBUNFAIAYYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone |
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